2-[(2S,3R,4R,5S,6R)-3-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-5-methyloxan-2-yl]acetic acid
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Overview
Description
2-[(2S,3R,4R,5S,6R)-3-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-5-methyloxan-2-yl]acetic acid is a novel polyether antibiotic produced by the fermentation of Streptomyces sp. X-14873 (ATCC 31679). It is primarily active against Gram-positive bacteria and exhibits ionophorous properties, making it a significant compound in the field of antibiotics .
Scientific Research Applications
2-[(2S,3R,4R,5S,6R)-3-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-5-methyloxan-2-yl]acetic acid has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of cation transport and the properties of polyether ionophores. In biology, it is used to investigate the antibacterial and antimicrobial activities of polyether antibiotics. In medicine, it is explored for its potential therapeutic applications, including its use as an anticancer agent. In the industry, it is used as a feed additive to improve the efficiency of feed conversion in ruminants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-[(2S,3R,4R,5S,6R)-3-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-5-methyloxan-2-yl]acetic acid is synthesized through the fermentation of Streptomyces sp. X-14873. The fermentation process involves the cultivation of the bacterial strain in a suitable medium under controlled conditions. The fermentation broth is then extracted with methylene chloride, and the antibiotic is isolated through a series of partition and chromatography steps .
Industrial Production Methods: The industrial production of this compound follows a similar fermentation process. The bacterial strain is grown in large-scale fermenters, and the antibiotic is extracted and purified using industrial-scale chromatography techniques. The process is optimized to maximize yield and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[(2S,3R,4R,5S,6R)-3-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-5-methyloxan-2-yl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products: The major products formed from the reactions of this compound include its descarboxyl derivative, X-14873H, and other modified polyether compounds. These derivatives are studied for their enhanced biological activities and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-[(2S,3R,4R,5S,6R)-3-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-5-methyloxan-2-yl]acetic acid involves its ionophorous properties, which allow it to bind metal ions and facilitate their transport through cell membranes. This disrupts the ion balance within bacterial cells, leading to their death. The compound primarily targets Gram-positive bacteria, making it effective against a range of bacterial infections .
Comparison with Similar Compounds
2-[(2S,3R,4R,5S,6R)-3-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-5-methyloxan-2-yl]acetic acid is similar to other polyether antibiotics, such as lysocellin and maduramycin. it differs in its substituents at specific carbon positions, which contribute to its unique biological activities. Other similar compounds include X-14873G and X-14873H, which are also produced by the same bacterial strain but differ in their chemical structures and biological activities .
Properties
CAS No. |
88263-37-0 |
---|---|
Molecular Formula |
C35H62O11 |
Molecular Weight |
658.9 g/mol |
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-3-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-5-methyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C35H62O11/c1-11-23(30-18(5)15-32(10,44-30)35(43)19(6)16-33(14-4,46-35)25(36)13-3)28(40)20(7)27(39)21(8)31-22(9)29(41)24(12-2)34(42,45-31)17-26(37)38/h18-25,27,29-31,36,39,41-43H,11-17H2,1-10H3,(H,37,38)/t18-,19+,20-,21-,22-,23-,24+,25-,27+,29+,30-,31+,32-,33+,34-,35+/m0/s1 |
InChI Key |
RBJNZOJIUIUXJZ-SKTXWQMBSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](O[C@]1(CC(=O)O)O)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@@](O2)(C)[C@]3([C@@H](C[C@](O3)(CC)[C@H](CC)O)C)O)C)O)C)O |
SMILES |
CCC1C(C(C(OC1(CC(=O)O)O)C(C)C(C(C)C(=O)C(CC)C2C(CC(O2)(C)C3(C(CC(O3)(CC)C(CC)O)C)O)C)O)C)O |
Canonical SMILES |
CCC1C(C(C(OC1(CC(=O)O)O)C(C)C(C(C)C(=O)C(CC)C2C(CC(O2)(C)C3(C(CC(O3)(CC)C(CC)O)C)O)C)O)C)O |
Synonyms |
antibiotic X 14873A antibiotic X-14873A RO22-6924-004 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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